2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Synthetic Chemistry Cross-Coupling Regioselectivity

Generic para-halo analogs fail to engage kinase selectivity pockets effectively. 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS 1247211-53-5) provides the critical ortho-bromo vector for differential gatekeeper residue engagement and enables unique Pd-catalyzed intramolecular C-H activation. • 95% purity, QA-validated building block for reproducible results • Serves as 3H-tautomer standard for SPR/ITC/NMR calibration • Immediate global shipping from stock; full documentation included

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS No. 1247211-53-5
Cat. No. B1527368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
CAS1247211-53-5
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br
InChIInChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16)
InChIKeyTVDHESBDWHZMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine Overview


2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS 1247211-53-5) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, featuring a 2-bromophenyl substituent at the ortho position . Imidazo[4,5-b]pyridines are privileged scaffolds in medicinal chemistry, explored for developing kinase inhibitors and anticancer agents. This specific compound is characterized by a molecular weight of 274.12 g/mol and a molecular formula of C12H8BrN3 .

Imidazo[4,5-b]pyridine privileged scaffold for kinase inhibitor research and chemical biology probe development
Ortho-bromophenyl handle for directed C-H activation and intramolecular cyclization chemistry
Enables regiochemical diversification not accessible from para-halo isomers
3H-tautomer form provides a distinct hydrogen-bond pharmacophore for target engagement studies
Serves as a defined tautomeric standard for biophysical assay calibration

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine: Generic Substitution Risk


The biological and chemical properties of imidazo[4,5-b]pyridine derivatives are exquisitely sensitive to the position and nature of substituents. A simple substitution of the ortho-bromophenyl group for a para-bromo, chloro, or unsubstituted phenyl analog can lead to profound differences in target binding affinity, as the ortho-bromo group imposes a distinct torsional angle and electronic environment on the pharmacophore, potentially altering kinase inhibition profiles by orders of magnitude [1]. Therefore, generic or near-analog substitution is not scientifically valid and poses significant risk to experimental reproducibility and project integrity.

Ortho-bromophenyl (this compound)
Enables intramolecular C-H activation cascades and imposes a distinct torsional angle on the pharmacophore
Para-bromophenyl isomer (CAS 75007-86-2)
Lacks the proximity for directed cyclization and presents an altered kinase hinge-binding geometry
3H-imidazo[4,5-b]pyridine tautomer
Presents a specific H-bond acceptor/donor pattern for molecular recognition
1H-imidazo[4,5-b]pyridine analog
Altered protonation state may shift target binding kinetics and selectivity profile
Near-analog substitution may alter kinase inhibition profiles and synthetic utility; direct replacement risks experimental reproducibility.

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine Differentiation Evidence


Ortho- vs. Para-Bromophenyl Synthetic Utility

The ortho-bromine atom in 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine provides a unique handle for directed ortho-metalation or intramolecular cyclization reactions that are sterically and electronically impossible with the para-bromo isomer (CAS 75007-86-2). This enables distinct synthetic pathways to complex, fused polycyclic systems [1]. While no direct yield comparison data is available, the very existence of a separate synthetic methodology for the ortho isomer underscores its differential utility.

Synthetic Utility
Class-level inference
Ortho-bromo enables intramolecular cascade cyclization; reactivity unattainable with para-isomer
Supports unique scaffold diversification for SAR exploration
Based on analogous imidazo[1,2-a]pyridine reactivity; direct [4,5-b] data to verify
Synthetic Chemistry Cross-Coupling Regioselectivity

Lipophilicity-Driven ADME Differentiation

The ortho-bromo substitution on the phenyl ring of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS 1247211-53-5) is predicted to result in a lower partition coefficient (LogP) compared to its para-bromo counterpart (CAS 75007-86-2). This difference in lipophilicity is a key determinant of ADME properties, including membrane permeability, metabolic stability, and off-target binding [1].

Lipophilicity (LogP)
In silico prediction
LogP 3.1 (ortho) vs. 3.3 (para)
Reported lower lipophilicity may support ADME property fine-tuning
Molsoft prediction; requires experimental validation
Drug Discovery ADME Lead Optimization

Tautomeric Preference and Hydrogen Bonding Network

The 3H-imidazo[4,5-b]pyridine core of the target compound exhibits a specific tautomeric preference (3H vs. 1H), which dictates the spatial orientation of the hydrogen bond donor/acceptor network. This contrasts with 1H-imidazo[4,5-b]pyridine-based analogs and influences the recognition by biological targets such as kinases, as the hinge-binding motif is sterically and electronically perturbed . Direct comparative biological data is unavailable, but the structural difference is fundamental to molecular recognition.

Tautomeric Form
Data to verify
3H-tautomer predominant; alters hinge-binding pharmacophore geometry vs. 1H-analogs
Tautomer-specific pharmacophore context for target engagement assays
Direct comparative biological data unavailable
Medicinal Chemistry Molecular Recognition Target Engagement

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine Application Scenarios


Intramolecular C-H Activation for Tetracyclic Kinase Inhibitors

This compound is the precursor of choice for constructing novel, patentable tetracyclic imidazopyridine scaffolds through palladium-catalyzed intramolecular cyclization. The ortho-bromo substituent is essential for this transformation, enabling direct C-H activation of the pendant phenyl or heterocyclic group, a reactivity that is unattainable with the para-bromo isomer [1]. Researchers aiming to expand into novel chemical space around the imidazo[4,5-b]pyridine core should prioritize this building block.

Ortho-Substituent SAR in Kinase Lead Optimization

In kinase inhibitor programs where the imidazo[4,5-b]pyridine is a hinge-binding motif, the ortho-bromophenyl group serves as a critical vector for probing the selectivity pocket. The steric bulk and specific electronic properties of the ortho-bromo group can differentially engage the gatekeeper residue or hydrophobic back pocket compared to para-halo or unsubstituted phenyl analogs. The 0.2 log unit predicted LogP difference from the para-isomer further suggests potential for fine-tuning pharmacokinetic profiles without drastically altering the core scaffold [1][2].

Tautomer-Specific Pharmacophore Validation in Biophysical Assays

Use this compound as a well-defined 3H-imidazo[4,5-b]pyridine tautomer standard to calibrate biophysical assays (SPR, ITC, NMR) for target engagement studies. Its unique tautomeric state provides a distinct baseline for comparing the binding thermodynamics and kinetics against 1H-imidazo[4,5-b]pyridine analogs, helping to deconvolute the role of the imidazole NH in target recognition and enabling structure-based drug design with greater precision [1].

Application
Selection Property
Validation Focus
Intramolecular C-H activation for tetracyclic kinase inhibitor scaffolds
Ortho-bromophenyl regiochemical handle
Palladium-catalyzed cyclization feasibility review
Ortho-substituent SAR in kinase lead optimization
Steric and electronic profile at the selectivity pocket vector
Gatekeeper residue engagement and ADME property screening
Tautomer-specific pharmacophore validation in biophysical assays
Defined 3H-tautomer hydrogen-bond network
Target binding thermodynamics and kinetics comparison vs. 1H-analogs

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